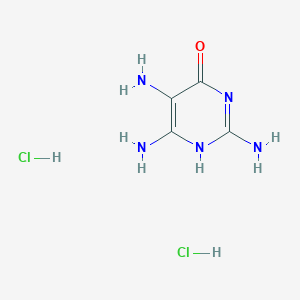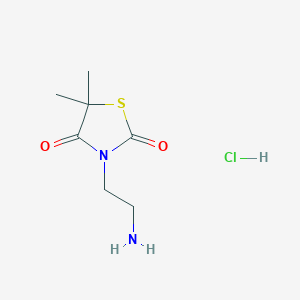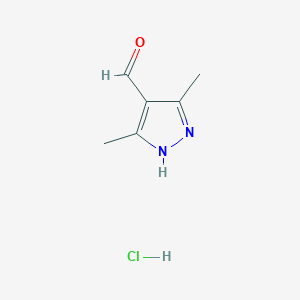
2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for investigating biological processes and pathways. In medicine, this compound could be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups with this compound, but they may differ in their chemical properties and biological activities. Some similar compounds include those with similar molecular frameworks or those that belong to the same chemical class. The comparison of this compound with these compounds can provide insights into its distinct characteristics and potential advantages .
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and diverse applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds can provide valuable insights for researchers and industry professionals.
Properties
IUPAC Name |
2,5,6-triamino-1H-pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALMPOBPCWQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl 4-[(2-methoxy-2-oxoethyl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B7943061.png)
![4-[1-(4-Methylphenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B7943069.png)



